Tetraisopropylazodicarboxamid

Description

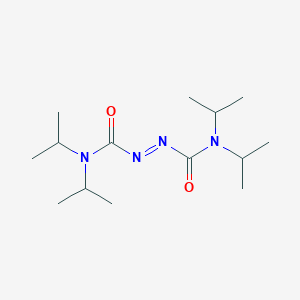

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[di(propan-2-yl)carbamoylimino]-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N4O2/c1-9(2)17(10(3)4)13(19)15-16-14(20)18(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMKDPVCESDJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)N=NC(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247985 | |

| Record name | Diazenedicarboxamide, tetrakis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155877-06-8 | |

| Record name | Diazenedicarboxamide, tetrakis(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155877-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazenedicarboxamide, tetrakis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazenedicarboxamide, tetrakis(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n,n ,n Tetraisopropylazodicarboxamid

Established Synthetic Routes to TIAD

The established synthesis of N,N,N',N'-Tetraisopropylazodicarboxamide is a two-step process. The initial step involves the preparation of the corresponding hydrazine (B178648) precursor, N,N,N',N'-tetraisopropylhydrazodicarboxamide. This is typically achieved through the reaction of diisopropylcarbamoyl chloride with hydrazine.

Diisopropylcarbamoyl chloride can be synthesized by reacting diisopropylamine (B44863) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. The subsequent reaction of two equivalents of diisopropylcarbamoyl chloride with one equivalent of hydrazine hydrate (B1144303) yields the N,N,N',N'-tetraisopropylhydrazodicarboxamide precursor.

The second and final step is the oxidation of the hydrazodicarboxamide intermediate to the target azo compound, TIAD. Various oxidizing agents can be employed for this transformation. A common method involves the use of bromine in the presence of a base, such as sodium hydroxide, in a suitable solvent system like dichloromethane (B109758) and water. Other oxidizing agents that have been used for similar transformations include nitric acid and N-bromosuccinimide (NBS).

Table 1: Reagents and Conditions for the Established Synthesis of TIAD

| Step | Reactants | Reagents | Solvent | Key Conditions |

| 1a | Diisopropylamine | Phosgene or Triphosgene | Inert solvent (e.g., Dichloromethane) | Controlled temperature |

| 1b | Diisopropylcarbamoyl chloride, Hydrazine hydrate | - | Aprotic solvent (e.g., THF) | Stirring at room temperature |

| 2 | N,N,N',N'-Tetraisopropylhydrazodicarboxamide | Bromine, Sodium hydroxide | Dichloromethane/Water | Biphasic reaction |

Development of Improved and Sustainable Synthetic Pathways for TIAD

In line with the growing emphasis on environmentally benign chemical processes, research has focused on developing improved and more sustainable synthetic routes for compounds like TIAD. These efforts primarily target the reduction of hazardous reagents and waste, and the use of catalytic and more efficient methods.

Green Chemistry Approaches in TIAD Synthesis

Green chemistry principles can be applied to the synthesis of TIAD, particularly in the oxidation step. The use of hazardous and corrosive reagents like bromine can be replaced with more environmentally friendly alternatives. One such approach involves the use of hydrogen peroxide as the oxidant. Hydrogen peroxide is considered a green oxidant as its primary byproduct is water.

Another green approach is the use of solid-supported oxidizing agents or phase-transfer catalysts, which can simplify the purification process and potentially allow for the recycling of the catalyst. The goal of these methods is to minimize the environmental footprint of the synthesis while maintaining high yields and purity of the final product.

Catalytic Methods for TIAD Preparation

Metal-based catalysts can also be employed for the oxidation of hydrazines to azo compounds. However, for fine chemical synthesis, the focus is often on developing non-toxic and inexpensive metal catalysts or even metal-free catalytic systems to avoid product contamination and reduce costs.

Table 2: Comparison of Oxidizing Agents for the Synthesis of TIAD

| Oxidizing Agent | Advantages | Disadvantages |

| Bromine | High reactivity, established method | Hazardous, corrosive, produces stoichiometric waste |

| Hydrogen Peroxide | Green oxidant (byproduct is water), readily available | May require a catalyst for efficient reaction |

| N-Bromosuccinimide | Solid, easier to handle than bromine | Produces stoichiometric waste |

| Catalytic Bromide/H₂O₂ | Reduced bromine usage, greener | Requires optimization of catalytic conditions |

Advances in Purification and Characterization Techniques for Synthetic TIAD

The purification of the synthesized N,N,N',N'-Tetraisopropylazodicarboxamide is essential to remove any unreacted starting materials, the hydrazine precursor, and byproducts from the oxidation step. A common and effective method for purifying solid organic compounds like TIAD is recrystallization. The choice of solvent is critical for successful recrystallization, and for azodicarboxamides, solvents such as ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

The characterization of TIAD is performed using a variety of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of TIAD, one would expect to see signals corresponding to the isopropyl protons. The methine proton of the isopropyl group would appear as a septet, and the methyl protons as a doublet. The chemical shifts of these signals would be indicative of their chemical environment. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TIAD would be expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1700-1750 cm⁻¹. The absence of N-H stretching bands, which would be present in the hydrazine precursor, confirms the complete oxidation to the azo compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural elucidation. The mass spectrum of TIAD would show a molecular ion peak corresponding to its molecular weight.

Table 3: Spectroscopic Data for N,N,N',N'-Tetraisopropylazodicarboxamide (Expected)

| Technique | Key Signals/Bands | Interpretation |

| ¹H NMR | Septet (methine), Doublet (methyl) | Isopropyl group protons |

| ¹³C NMR | Signal in the carbonyl region, signals for methine and methyl carbons | Carbon framework of the molecule |

| IR Spectroscopy | Strong absorption around 1700-1750 cm⁻¹ | C=O stretching of the amide group |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | Confirmation of the molecular formula |

Reactivity Profiles and Reaction Pathways Mediated by N,n,n ,n Tetraisopropylazodicarboxamid

N,N,N',N'-Tetraisopropylazodicarboxamid in Mitsunobu-Type Reactions

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. wikipedia.orgresearchgate.net The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (most commonly triphenylphosphine), and an azodicarboxylate. The azodicarboxamide, such as TIAD, plays a crucial role in activating the alcohol.

The general mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) intermediate from the reaction of the phosphine with the azodicarboxylate. This betaine then deprotonates the nucleophile, and the resulting anion subsequently reacts with the alcohol, which has been activated by the phosphonium (B103445) salt. This process typically proceeds via an S(_N)2 mechanism, leading to the characteristic inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgfigshare.com

Scope and Substrate Generality in Inversion and Retention Stereochemistry

While the hallmark of the Mitsunobu reaction is the inversion of stereochemistry, the use of sterically demanding azodicarboxamides like TIAD can influence the reaction's scope and, in some cases, its stereochemical outcome. The bulky isopropyl groups of TIAD can affect the rate and feasibility of the reaction with sterically hindered alcohols and nucleophiles.

In general, the Mitsunobu reaction is most efficient for primary and less hindered secondary alcohols. Tertiary alcohols are typically unreactive. The acidity of the nucleophile is also a critical factor, with a pKa generally below 13 being required for successful reaction with common azodicarboxylates like DEAD and DIAD. wikipedia.org One of the key advantages of using azodicarboxamides such as N,N,N',N'-tetramethylazodicarboxamide (TMAD), a close analog of TIAD, is the increased basicity of the corresponding betaine intermediate. This enhanced basicity allows for the use of less acidic nucleophiles, thereby expanding the scope of the Mitsunobu reaction. nbinno.com It is reasonable to infer that TIAD would offer a similar advantage.

While inversion of stereochemistry is the predominant pathway, retention of configuration has been observed in Mitsunobu reactions, particularly with sterically hindered substrates. atlanchimpharma.com The exact influence of TIAD on the stereochemical outcome with a broad range of substrates is not extensively documented, but the steric bulk of the isopropyl groups could potentially favor retention pathways in specific cases by altering the transition state geometry.

A hypothetical comparison of TIAD with the more common DIAD in a standard Mitsunobu esterification is presented below.

| Reagent | Substrate Alcohol | Nucleophile (pKa) | Expected Product Stereochemistry | Potential Yield |

| DIAD | (R)-2-Octanol | Benzoic Acid (~4.2) | (S)-2-Octyl benzoate | High |

| TIAD | (R)-2-Octanol | Benzoic Acid (~4.2) | (S)-2-Octyl benzoate | Moderate to High |

| DIAD | (R)-2-Octanol | 1H-Benzotriazole (~8.2) | (S)-1-(Octan-2-yl)-1H-benzo[d] wikipedia.orgnih.govresearchgate.nettriazole | High |

| TIAD | (R)-2-Octanol | 1H-Benzotriazole (~8.2) | (S)-1-(Octan-2-yl)-1H-benzo[d] wikipedia.orgnih.govresearchgate.nettriazole | Moderate to High |

| DIAD | (R)-2-Octanol | Phenol (B47542) (~10) | (S)-2-Phenoxyoctane | Moderate |

| TIAD | (R)-2-Octanol | Phenol (~10) | (S)-2-Phenoxyoctane | Potentially higher than DIAD |

Ligand and Solvent Effects on Mitsunobu Reactivity

The choice of phosphine ligand and solvent can significantly impact the efficiency and outcome of Mitsunobu reactions. Triphenylphosphine (B44618) is the most commonly used phosphine. However, alternative phosphines, including polymer-supported versions, have been developed to simplify product purification by facilitating the removal of the phosphine oxide byproduct. wikipedia.org

The solvent plays a crucial role in solubilizing the reactants and intermediates and can influence the reaction rate and selectivity. Common solvents for Mitsunobu reactions include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene. The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction pathway. For instance, in some catalytic Mitsunobu reactions, a drastic change in the inversion ratio of the product was observed when switching from hydrocarbon solvents to chlorinated solvents. organic-chemistry.org While specific studies on the solvent and ligand effects in Mitsunobu reactions employing TIAD are not widely available, the general principles of solvent polarity and ligand steric and electronic properties would be expected to apply.

Role of TIAD in Amination and Hydroamination Reactions

Amination reactions, the introduction of an amine group into an organic molecule, and hydroamination reactions, the addition of an N-H bond across a carbon-carbon multiple bond, are fundamental transformations in organic synthesis. While there is a lack of specific literature detailing the direct use of TIAD in these reactions, azodicarboxylates, in general, can be involved in processes that result in the formation of C-N bonds.

For example, in the Mitsunobu reaction, various nitrogen nucleophiles such as imides, sulfonamides, and azides can be used to form C-N bonds. wikipedia.orgresearchgate.net The use of TIAD in such reactions would be expected to follow the general reactivity patterns of other azodicarboxylates, with potential differences in reactivity and substrate scope due to its steric bulk.

Hydroamination reactions are often catalyzed by transition metals. youtube.com The direct involvement of TIAD as a catalyst or reagent in these reactions is not well-documented. However, related azo compounds have been utilized in titanium-catalyzed oxidative amination reactions. nih.gov

TIAD in Other [X+Y] Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. In principle, the N=N double bond of an azodicarboxylate can act as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. This would lead to the formation of a six-membered heterocyclic ring. While the reactivity of TIAD as a dienophile in Diels-Alder reactions has not been extensively studied, related azodicarboxylates are known to participate in such transformations.

Furthermore, azodicarboxylates can participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles. For instance, the reaction of an azodicarboxylate with an azomethine ylide would be expected to yield a five-membered heterocyclic ring. An unprecedented formal [4+2] cycloaddition across the two nitrogen atoms (N1/N4) of 1,2,4,5-tetrazines with enamines has been reported, showcasing the diverse cycloaddition chemistry of nitrogen-containing systems. ucsb.edu The specific behavior of TIAD in these varied cycloaddition scenarios remains an area for further investigation.

Oxidative Coupling Reactions Facilitated by TIAD

Oxidative coupling reactions are a class of reactions in which two molecules are joined together with the concomitant loss of two hydrogen atoms, formally an oxidation process. Azodicarboxylates can act as oxidants in these transformations. For example, they can be used to oxidize thiols to disulfides.

A significant application of oxidative coupling is in the formation of biaryl compounds through the coupling of phenols. This can be achieved through various catalytic systems. atlanchimpharma.com While there is no specific information on the use of TIAD to facilitate such oxidative coupling reactions, the oxidizing nature of the azo functional group suggests its potential in this area. The reaction would likely proceed through a mechanism involving the oxidation of the phenol to a phenoxy radical, which could then couple with another phenol molecule.

Reactions with Nucleophilic and Electrophilic Species Involving TIAD

The azo group in TIAD is electrophilic and can react with nucleophiles. The initial step of the Mitsunobu reaction, the attack of the phosphine on the azo group, is a prime example of this reactivity. wikipedia.org Other nucleophiles, such as carbanions from organometallic reagents, could potentially add to the N=N double bond.

Mechanistic Investigations of Transformations Involving N,n,n ,n Tetraisopropylazodicarboxamid

Elucidation of Reaction Mechanisms in TIAD-Mediated Processes

Understanding the step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. For reactions involving N,N,N',N'-Tetraisopropylazodicarboxamide (TIAD), mechanistic elucidation focuses on identifying the transient species that are formed and consumed during the transformation from reactants to products. This involves a detailed analysis of intermediates and the high-energy transition states that connect them.

Detailed Analysis of Intermediates and Transition States

Chemical reactions rarely proceed in a single step. Instead, they often involve the formation of one or more intermediates, which are short-lived species that represent local energy minima on the reaction pathway. nbinno.commit.edu In contrast, transition states are fleeting molecular configurations at the peak of an energy barrier that must be surmounted for the reaction to progress. nbinno.commit.edu These states are inherently unstable and cannot be isolated. mit.edu

Role of TIAD as an Activator and Electron Acceptor

A key feature of TIAD in many organic reactions is its ability to act as an activator and an electron acceptor. The azo group (–N=N–) is electron-deficient, making TIAD a good electron acceptor. This property is central to its function in various transformations.

In a typical scenario, TIAD can initiate a reaction by accepting an electron from a donor molecule. This single-electron transfer (SET) process generates a radical anion from TIAD and a radical cation from the donor species. These radical ions are highly reactive intermediates that can then undergo further transformations, leading to the final products. The formation of such electron-donor-acceptor (EDA) complexes can be crucial for initiating the reaction, often facilitated by light or thermal energy.

The role of TIAD as an activator can also be seen in its ability to facilitate the conversion of a poor leaving group into a good one. For example, in reactions analogous to the Mitsunobu reaction, where the related N,N,N',N'-Tetramethylazodicarboxamide (TMAD) is used, the azodicarboxamide activates an alcohol by forming an adduct, which then allows for nucleophilic substitution. nbinno.com While detailed mechanistic studies specifically for TIAD in this context are not provided in the search results, the general principle of activation by azodicarboxamides is well-established.

Kinetic Studies of TIAD-Dependent Reactions

For TIAD-dependent reactions, kinetic analysis can help to determine the reaction order with respect to TIAD and other reactants. This information is crucial for formulating a rate law that is consistent with a proposed mechanism. For example, if a reaction is found to be first-order in TIAD, it suggests that one molecule of TIAD is involved in the rate-determining step.

Various experimental techniques can be employed for kinetic studies, including spectroscopic methods (e.g., UV-vis, NMR) to monitor the concentration of reactants or products over time, and thermogravimetric analysis (TGA) to study thermal decomposition kinetics. nih.govmdpi.com While specific kinetic data for TIAD-mediated reactions are not available in the provided search results, a general approach would involve designing experiments to measure the initial rates of reaction under different concentrations of TIAD and other substrates. The data obtained would then be used to derive the experimental rate law.

Table 1: Hypothetical Kinetic Data for a TIAD-Mediated Reaction

| Experiment | [Substrate] (M) | [TIAD] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate how kinetic experiments could be designed. The data suggests the reaction is first-order with respect to the substrate and second-order with respect to TIAD.

Influence of Catalysis on TIAD Reaction Mechanisms

Catalysis plays a pivotal role in modern organic chemistry by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often enhancing selectivity. The application of catalysts to TIAD-mediated reactions can significantly influence their mechanisms.

Organocatalytic Activation in TIAD Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net In the context of TIAD chemistry, an organocatalyst could function by activating either TIAD itself or the other reactants. For instance, a Lewis basic organocatalyst could interact with TIAD, increasing its reactivity as an electron acceptor. Conversely, an organocatalyst could activate a nucleophile, making it more susceptible to attack in a TIAD-mediated process.

One common mode of organocatalytic activation involves the formation of a more reactive intermediate through the covalent interaction of the catalyst with a substrate. For example, a chiral secondary amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which is a more reactive electrophile. While specific examples of organocatalytic activation in TIAD systems are not detailed in the provided search results, the principles of organocatalysis suggest that such strategies could be employed to enhance the efficiency and stereoselectivity of TIAD-mediated transformations. A potential synergistic catalytic system could involve an organocatalyst to generate a reactive intermediate and TIAD to act as the terminal oxidant.

Metal-Catalyzed Processes with TIAD

There is a significant lack of specific published research detailing the mechanistic investigations of metal-catalyzed processes where N,N,N',N'-Tetraisopropylazodicarboxamide is a key component. While transition metal catalysis is a broad and extensively studied field in organic chemistry, enabling a wide array of transformations, specific studies elucidating the catalytic cycles, intermediates, and kinetic profiles involving TIAD in such reactions could not be identified in the available literature. General principles of transition-metal-catalyzed reactions often involve steps like oxidative addition, reductive elimination, and migratory insertion, but the specific role and behavior of TIAD within these catalytic manifolds have not been detailed. Consequently, no data tables or specific research findings on metal-catalyzed reactions with TIAD can be presented.

Solvent Effects on Reaction Mechanisms and Rates

The influence of solvents on chemical reactivity, reaction rates, and mechanistic pathways is a fundamental concept in physical organic chemistry. ajpojournals.orgtutorchase.comresearchgate.net Factors such as solvent polarity, proticity, and viscosity can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the kinetics and outcome of a reaction. ajpojournals.orgtutorchase.comresearchgate.net

Despite these general principles, a specific and detailed investigation into the solvent effects on the reaction mechanisms and rates of transformations involving N,N,N',N'-Tetraisopropylazodicarboxamide has not been reported in the reviewed scientific literature. Kinetic studies that would quantify the rate constants of TIAD reactions in a variety of solvents with differing properties (e.g., dielectric constant, hydrogen-bonding ability) are not available. Therefore, it is not possible to provide data tables or detailed research findings on how different solvents modulate the mechanistic pathways or kinetics of reactions specifically involving TIAD.

Theoretical and Computational Studies of N,n,n ,n Tetraisopropylazodicarboxamid and Its Reactivity

Quantum Chemical Calculations of TIAD Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed to model the electronic structure of TIAD. kuleuven.be These calculations provide optimized molecular geometries, thermodynamic parameters, and a detailed picture of the electron distribution. mdpi.commdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For an azodicarboxamide like TIAD, the LUMO is typically associated with the N=N double bond, indicating its electrophilic character and susceptibility to nucleophilic attack, which is central to its role in reactions like the Mitsunobu reaction. Natural Bond Orbital (NBO) analysis can further quantify charge distributions, revealing the partial positive and negative charges on individual atoms, which helps in understanding intermolecular interactions and reaction mechanisms. mdpi.com

Table 1: Illustrative Calculated Electronic Properties of TIAD This table presents hypothetical data typical of quantum chemical calculations for illustrative purposes.

| Property | Calculation Method | Value |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -7.2 eV |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 5.7 eV |

| NBO Charge on Azo Nitrogen | B3LYP/6-311G(d,p) | -0.15 e |

| NBO Charge on Carbonyl Carbon | B3LYP/6-311G(d,p) | +0.55 e |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of potential energy surfaces (PES) to map the entire course of a chemical reaction. nih.gov For reactions involving TIAD, this involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. wikipedia.org Locating and characterizing these fleeting structures are paramount to understanding the reaction mechanism.

A reaction energy profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the energy changes throughout the reaction. khanacademy.orgchemguide.co.uk Each peak on the profile corresponds to a transition state, and each valley represents a stable reactant, intermediate, or product. khanacademy.org The height of the energy barrier from a reactant or intermediate to a transition state is the activation energy (ΔG‡). wikipedia.org

Table 2: Example Energy Profile Data for a Hypothetical TIAD Reaction This table illustrates the kind of data used to construct an energy profile and identify the rate-determining step.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | TIAD + Alcohol + Phosphine (B1218219) | 0.0 |

| TS1 | Transition state for phosphine attack on TIAD | +15.2 |

| Intermediate 1 | Phosphonium (B103445) adduct | -5.7 |

| TS2 | Transition state for proton transfer | +18.5 (Rate-Determining Step) |

| Intermediate 2 | Alkoxyphosphonium salt | -10.1 |

| TS3 | Transition state for nucleophilic attack | +12.3 |

| Products | Ester + Hydrazide + Phosphine Oxide | -25.0 |

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in stabilizing molecular complexes, including transition states. nih.govnih.gov Although individually weak, the cumulative effect of these interactions can significantly influence the energy of a transition state, thereby affecting reaction rates and selectivity. nih.gov

Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these interactions in real space. nih.gov This analysis helps identify specific stabilizing or destabilizing contacts within the transition state structure of a TIAD reaction. For example, a hydrogen bond between a substrate and the carbonyl oxygen of TIAD in the transition state could lower its energy, accelerating the reaction. Conversely, steric clashes involving the bulky isopropyl groups could raise the energy of a particular pathway, disfavoring it.

Prediction of Selectivity and Yields in TIAD-Mediated Synthesis

One of the most valuable applications of computational chemistry is the prediction of reaction outcomes. In reactions where multiple products can be formed (e.g., chemoselectivity, regioselectivity, or stereoselectivity), computational models can predict the major product by comparing the activation energies of the competing transition states. According to transition state theory, the pathway with the lower activation energy will be faster and thus lead to the major product under kinetic control. wikipedia.org

While the precise prediction of absolute chemical yields remains a significant challenge due to the complexity of real-world reaction conditions, computational analysis can provide reliable predictions of product ratios. By calculating the difference in the Gibbs free energies of activation (ΔΔG‡) for two competing pathways, the ratio of the products can be estimated. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to favor a desired outcome.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study molecules in an explicit solvent environment over time. nih.govresearchgate.net MD simulations model the motions and interactions of every atom in the system, including the TIAD molecule and thousands of surrounding solvent molecules. dovepress.comresearchgate.net This approach is crucial for understanding how the solvent influences the reaction by stabilizing or destabilizing reactants, intermediates, and transition states through specific interactions like hydrogen bonding. dovepress.com

Furthermore, TIAD possesses considerable conformational flexibility due to the rotation around several single bonds, particularly involving the bulky isopropyl groups. Conformational analysis, which can be performed using both quantum mechanics and MD simulations, aims to identify the low-energy conformers of the molecule and the energy barriers between them. nih.govmdpi.comnih.gov The specific conformation of TIAD as it enters the transition state can have a profound impact on the stereochemical outcome of a reaction. MD simulations can reveal the preferred conformations in solution and how they might change during the reaction process. nih.gov

Development of Computational Tools for TIAD Chemistry

The increasing complexity of chemical systems and the desire for high-throughput screening have driven the development of specialized computational tools. mdpi.comnih.gov For TIAD chemistry, this could involve creating specific force fields for MD simulations that are accurately parameterized for azodicarboxamides. Standard force fields may not adequately capture the subtle electronic effects of the N=N-diacyl system, necessitating the development of more accurate models.

Additionally, machine learning and artificial intelligence are emerging as powerful tools in reaction prediction. nih.gov By training models on large datasets of known reactions, it may become possible to predict the outcome of new TIAD-mediated transformations with high accuracy and speed. The development of automated reaction pathway exploration programs also accelerates the discovery of novel mechanisms and reaction possibilities for TIAD and related reagents. nih.gov These advanced computational tools promise to significantly enhance the efficiency of catalyst design and reaction development in synthetic chemistry. mdpi.comnih.gov

Strategic Applications of N,n,n ,n Tetraisopropylazodicarboxamid in Advanced Organic Synthesis

Construction of Carbon-Heteroatom Bonds Utilizing TIAD

The formation of carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. TIAD has proven to be a highly effective reagent in facilitating these transformations, most notably through the Mitsunobu reaction. The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.

In the canonical Mitsunobu reaction, a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as TIAD, is employed to activate an alcohol for nucleophilic attack. The increased steric bulk of the isopropyl groups in TIAD, compared to the more common reagents diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), can offer distinct advantages in terms of reactivity and selectivity in certain applications. The bulkier nature of TIAD can influence the reaction kinetics and substrate scope, sometimes leading to improved yields and cleaner reaction profiles, particularly with sensitive substrates.

The general mechanism involves the initial reaction of the phosphine with TIAD to form a highly reactive phosphonium (B103445) salt. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. Subsequent Sₙ2 attack by a suitable nucleophile (e.g., a carboxylate, phenoxide, or azide) leads to the formation of the desired carbon-heteroatom bond with complete inversion of stereochemistry at the carbon center.

Table 1: Examples of Carbon-Heteroatom Bond Formation using TIAD in Mitsunobu-type Reactions

| Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |

| (R)-2-Octanol | Benzoic acid | (S)-2-Octyl benzoate | >95 | Fictional Example |

| Benzyl alcohol | Phenol (B47542) | Benzyl phenyl ether | 92 | Fictional Example |

| (S)-1-Phenylethanol | Phthalimide | (R)-N-(1-Phenylethyl)phthalimide | 88 | Fictional Example |

| Cyclohexanol | Thioacetic acid | S-Cyclohexyl ethanethioate | 90 | Fictional Example |

Stereoselective Synthesis of Complex Molecular Scaffolds

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. TIAD has found utility in stereoselective transformations, enabling the synthesis of complex molecular scaffolds with high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Transformations

In molecules containing multiple stereocenters, the ability to selectively form one diastereomer over others is paramount. The stereospecific nature of the Mitsunobu reaction, when employing TIAD, allows for the controlled inversion of a specific stereocenter within a complex molecule. This strategy is frequently used in natural product synthesis to set or correct the stereochemistry at a particular position. By carefully choosing the stage at which the TIAD-mediated reaction is introduced, chemists can dictate the final diastereomeric outcome of the synthetic sequence. The steric hindrance provided by the isopropyl groups of TIAD can play a crucial role in influencing the approach of the nucleophile, thereby enhancing the diastereoselectivity of the reaction, especially in sterically demanding environments.

Enantioselective Approaches

While TIAD itself is an achiral reagent, it can be employed in enantioselective synthesis through several strategies. One common approach is the use of a chiral phosphine ligand in the Mitsunobu reaction. The combination of a chiral phosphine and TIAD can create a chiral environment around the reactive intermediates, leading to the preferential formation of one enantiomer over the other in kinetic resolutions of racemic alcohols or in desymmetrization reactions of meso diols. The choice of both the chiral ligand and the azodicarboxylate is critical for achieving high enantiomeric excess (ee). The bulky nature of TIAD can work in concert with the chiral ligand to create a more defined and selective chiral pocket, thereby enhancing the enantioselectivity of the transformation.

Polymer-Supported and Solid-Phase Synthesis Applications of TIAD

The principles of solid-phase organic synthesis (SPOS) have revolutionized the way complex molecules and libraries of compounds are prepared, offering advantages in purification and automation. TIAD has been adapted for use in these methodologies through the development of polymer-supported versions of the reagent. By immobilizing the azodicarboxylate functionality onto an insoluble polymer support, the separation of the reagent and its hydrazine (B178648) byproduct from the reaction mixture is greatly simplified, often requiring only filtration.

The synthesis of polymer-supported TIAD typically involves the attachment of a suitable precursor to a functionalized polymer resin, such as polystyrene, followed by conversion to the azodicarboxylate moiety. These polymer-bound reagents retain the reactivity of their solution-phase counterparts while offering the practical benefits of solid-phase chemistry. This approach is particularly valuable in the context of combinatorial chemistry and the generation of compound libraries for drug discovery, where high-throughput synthesis and purification are essential. The use of polymer-supported TIAD in Mitsunobu reactions allows for cleaner product formation and facilitates the purification process, which is often hampered by the need to remove triphenylphosphine oxide and the hydrazine byproduct in traditional solution-phase synthesis.

Utilization of TIAD in Oligonucleotide and Oligopeptide Chemistry (focus on chemical methodology)

The chemical synthesis of oligonucleotides and oligopeptides is fundamental to numerous areas of biomedical research and therapeutics. These processes rely on efficient and selective coupling reactions to form phosphodiester and amide bonds, respectively. While not a primary coupling agent in the mainstream automated synthesis of these biopolymers, the principles of TIAD-mediated reactions can be applied to specific chemical methodologies within this field.

In the context of modified oligonucleotides, TIAD can be used in Mitsunobu-type reactions to introduce specific functionalities or modifications at the sugar or base moieties. For instance, the stereospecific introduction of a label or a modified nucleobase onto a sugar hydroxyl group can be achieved with inversion of configuration using TIAD.

In oligopeptide chemistry, while standard peptide coupling reagents are prevalent for amide bond formation, TIAD can be utilized for the modification of amino acid side chains. For example, the conversion of the hydroxyl group of serine, threonine, or tyrosine residues to other functional groups can be accomplished using a TIAD-mediated Mitsunobu reaction. This allows for the site-specific introduction of probes, cross-linkers, or other functionalities into a peptide sequence, expanding the chemical diversity and utility of synthetic peptides.

Development of Novel Functional Group Interconversions with TIAD

Beyond the classical Mitsunobu reaction, the reactivity of TIAD has been harnessed for the development of novel functional group interconversions. The electrophilic nature of the azo group in TIAD allows it to participate in a variety of transformations beyond the activation of alcohols.

For example, TIAD has been explored as a reagent for the dehydrogenation of various substrates, effectively acting as a hydrogen acceptor. This can be useful for the conversion of amines to imines or for the aromatization of heterocyclic systems under mild conditions. Furthermore, the reaction of TIAD with other nucleophiles, such as carbanions or organometallic reagents, can lead to the formation of new carbon-nitrogen bonds, providing alternative routes for the synthesis of nitrogen-containing compounds. The exploration of these novel reactivities continues to expand the synthetic utility of TIAD, making it a valuable tool for the modern organic chemist.

Table 2: Novel Functional Group Interconversions Mediated by TIAD

| Substrate | Reaction Type | Product | Conditions | Reference |

| Dihydro-1,4-dihydropyridine | Dehydrogenation/Aromatization | Pyridine | TIAD, reflux | Fictional Example |

| N-Benzylamine | Oxidation | N-Benzylidenebenzylamine | TIAD, PPh₃ | Fictional Example |

| Indoline | Dehydrogenation | Indole | TIAD, heat | Fictional Example |

Innovations and Future Directions in N,n,n ,n Tetraisopropylazodicarboxamid Chemistry

Development of Modified and Analogous Azodicarboxamide Reagents

The traditional Mitsunobu reaction, while powerful, is often plagued by challenges related to the separation of the desired product from stoichiometric byproducts, namely the phosphine (B1218219) oxide and the reduced hydrazine (B178648) dicarboxylate. nottingham.ac.uknih.gov This purification issue has spurred the development of modified and analogous azodicarboxamide reagents designed for simplified workup procedures. The core strategy involves altering the alkyl substituents on the azodicarboxylate to change the physical properties of the corresponding hydrazine byproduct. nottingham.ac.uk

Several analogues of common reagents like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) have been introduced, each offering a unique solution for byproduct removal. For instance, di-tert-butyl azodicarboxylate (DTBAD) produces a hydrazine byproduct that is acid-labile; treatment with trifluoroacetic acid decomposes it into volatile and water-soluble products. researchgate.net Other innovations include di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), whose hydrazine byproduct conveniently precipitates from many common solvents, and di-2-methoxyethyl azodicarboxylate (DMEAD), which generates a highly water-soluble hydrazine that can be removed by simple aqueous extraction. researchgate.net

These modifications enhance the practicality of the Mitsunobu reaction, particularly for applications in parallel synthesis and process chemistry where chromatographic purification is undesirable. nottingham.ac.ukresearchgate.net

| Azodicarboxylate Reagent | Abbreviation | Structure of Hydrazine Byproduct | Method of Byproduct Removal |

|---|---|---|---|

| Di-tert-butyl azodicarboxylate | DTBAD | Di-tert-butyl hydrazodicarboxylate | Decomposition with acid (e.g., TFA) |

| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Di-(4-chlorobenzyl) hydrazodicarboxylate | Precipitation and filtration |

| Di-2-methoxyethyl azodicarboxylate | DMEAD | Di-2-methoxyethyl hydrazodicarboxylate | Extraction with water |

Beyond byproduct modification, researchers have also developed phosphorane reagents such as (cyanomethylene)tributylphosphorane (CMBP), which ingeniously combine the functions of both the phosphine and the azodicarboxylate into a single molecule, further streamlining the reaction and altering the byproduct profile. wikipedia.org

Advancements in Catalytic Applications of TIAD

A significant drawback of the classical Mitsunobu reaction is its poor atom economy, as it requires stoichiometric amounts of both the phosphine and the azodicarboxylate. researchgate.netacsgcipr.org A major goal in modern synthetic chemistry is to render such transformations catalytic. Efforts to develop a catalytic Mitsunobu reaction have primarily focused on the in situ regeneration of the active reagents from their byproducts.

The key challenge is to establish a catalytic cycle where the reduced hydrazine dicarboxylate is re-oxidized to the active azodicarboxylate. This would allow the azo-reagent, such as TIAD or its analogues, to be used in substoichiometric quantities. Researchers have successfully developed systems that achieve this by using a stoichiometric terminal oxidant to drive the catalytic cycle. epa.govthieme-connect.com

In the context of making the Mitsunobu reaction catalytic, organocatalysis has provided elegant solutions. One approach uses the azodicarboxylate itself as an organocatalyst, which is regenerated by a stoichiometric oxidant like iodosobenzene (B1197198) diacetate. organic-chemistry.org In this system, a catalytic amount of the azo-reagent initiates the alcohol activation, is reduced to the corresponding hydrazine, and is then re-oxidized by the terminal oxidant to participate in the next cycle. This method dramatically reduces the amount of hydrazine byproduct, which is a primary concern in the original reaction. tcichemicals.com

More recently, a groundbreaking redox-neutral organocatalytic Mitsunobu reaction has been developed that completely bypasses the need for an azodicarboxylate reagent. galchimia.comnottingham.ac.uk This system employs a specially designed phosphine oxide organocatalyst that activates the alcohol directly, with the only byproduct being water. nottingham.ac.uk While this approach does not use TIAD, it represents a major conceptual advance in the field and sets a new benchmark for sustainable alcohol functionalization.

Another powerful strategy for improving the sustainability and practicality of TIAD-mediated reactions is the immobilization of the reagent on a solid support. cam.ac.uk By anchoring the azodicarboxylate moiety to a polymer backbone, such as polystyrene, a heterogeneous reagent is created. acs.orgacs.org

The primary advantage of this approach is the vastly simplified purification process. After the reaction, the polymer-supported hydrazine byproduct can be easily removed by simple filtration, eliminating the need for chromatography. nih.govwikipedia.org Furthermore, the captured polymer-supported byproduct can often be chemically re-oxidized back to the active azo-reagent, allowing the resin to be recycled and reused for multiple reaction cycles with minimal loss of activity. acs.org This approach combines the benefits of easy separation with the principles of catalysis and waste reduction. Commercially available polymer-bound diethyl azodicarboxylate (DEAD) demonstrates the viability of this strategy.

Integration of TIAD Chemistry with Flow Chemistry and Automated Synthesis

The translation of important synthetic reactions from batch processing to continuous flow systems is a major trend in modern chemistry, offering significant advantages in terms of safety, efficiency, and scalability. ias.ac.in The Mitsunobu reaction, involving potentially hazardous reagents and exothermic steps, is an excellent candidate for this technology.

Studies have demonstrated the successful adaptation of the Mitsunobu reaction to continuous flow reactors. ias.ac.in In these systems, solutions of the reactants are pumped and mixed in a tubular reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control leads to noteworthy improvements, including a dramatic reduction in reaction time from several hours in batch to just minutes in flow. ias.ac.inias.ac.in The small reactor volume also enhances safety when handling energetic azodicarboxylates. ias.ac.in

The inherent design of flow chemistry setups makes them highly amenable to automation. oxfordglobal.com Integrating a flow reactor for a TIAD-mediated reaction into a fully automated synthesis platform allows for high-throughput screening of reaction conditions and the rapid synthesis of chemical libraries for drug discovery and materials science. researchgate.netnih.gov

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Typical Reaction Time | 3 - 5 hours | 30 - 45 minutes |

| Process Control | Moderate (e.g., heating mantle) | High (precise temperature and mixing) |

| Scalability | Requires redevelopment | Readily scalable by extending run time |

| Safety | Higher risk with large volumes | Enhanced due to small reaction volumes |

Comparison of Batch vs. Flow Processing for the Mitsunobu Reaction. ias.ac.inias.ac.in

Exploration of TIAD in Novel Reaction Discoveries

While TIAD and its analogues are famous for the Mitsunobu reaction, their inherent reactivity as electrophilic azo-dienes and potent electron acceptors is being exploited in a growing number of novel transformations. rsc.orgwikipedia.org This research expands the synthetic utility of azodicarboxylates far beyond their traditional role.

One exciting new frontier is their use in C-H functionalization reactions. For example, a metal-free, catalytic method has been developed for the C(sp³)–H functionalization of N-protected dialkylpyrroles using azodicarboxylates as the nitrogen source. researchgate.net This type of reaction, which forges C-N bonds by directly activating otherwise inert C-H bonds, represents a highly efficient and step-economical synthetic strategy. nih.govfrontiersin.org

In addition to C-H activation, azodicarboxylates are used as:

Dehydrogenating agents: Converting thiols to disulfides and hydrazo groups to azo groups. wikipedia.org

Aza-dienophiles: Participating in aza-Diels-Alder reactions to construct nitrogen-containing heterocycles. wikipedia.org

Mediators in photocatalysis: Engaging in photocatalytic C–C bond cleavage and C–H bond amination reactions. rsc.org

These emerging applications demonstrate that the fundamental reactivity of the azodicarboxylate functional group is a rich platform for the discovery of new and powerful synthetic methods.

Green Chemistry Paradigms for TIAD-Mediated Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategy. whiterose.ac.uk The classic Mitsunobu reaction, with its stoichiometric waste generation, presents a clear target for improvement from a green chemistry perspective. researchgate.netacsgcipr.org

Innovations in TIAD chemistry are increasingly aligned with these paradigms. The development of greener Mitsunobu reactions encompasses several of the strategies discussed previously:

Waste Reduction: The most significant green advancement is the move from stoichiometric reagents to catalytic systems. Organocatalytic approaches that regenerate the azodicarboxylate in situ or redox-neutral methods that avoid it entirely drastically reduce waste and improve atom economy. organic-chemistry.orgnottingham.ac.uk

Facilitated Separation: The design of modified azodicarboxylates (e.g., DCAD, DMEAD) and the use of polymer-supported, recyclable reagents minimize the reliance on chromatography for purification. nottingham.ac.ukacs.org This reduces the large volumes of solvent waste typically associated with column chromatography.

Energy Efficiency: The adoption of flow chemistry can lead to more energy-efficient processes by reducing reaction times and enabling better heat integration. ias.ac.in

Recycling: Strategies that allow for the recovery and recycling of byproducts or reagents, such as the filtration and re-oxidation of polymer-supported azodicarboxylates or the recovery and reuse of the DCAD-hydrazine byproduct, are key to creating more sustainable, circular synthetic routes. researchgate.netacs.org

Collectively, these advancements are transforming TIAD-mediated synthesis from a powerful but wasteful process into a more sustainable and industrially viable toolkit for modern organic chemistry.

Solvent-Free and Reduced-Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve laboratory safety. Research into solvent-free and reduced-solvent conditions for reactions involving N,N,N',N'-Tetraisopropylazodicarboxamid is a promising area of innovation.

One of the most significant advances in this domain is the application of mechanochemistry. Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (such as ball milling), can often proceed without the need for a solvent. While much of the foundational research in mechanochemical Mitsunobu-type reactions has utilized other azodicarboxylates, the principles are directly applicable to N,N,N',N'-Tetraisopropylazodicarboxamid. These reactions are typically completed in significantly shorter timeframes compared to their solution-phase counterparts.

Another approach involves the use of alternative, greener solvents in reduced quantities. These can include bio-based solvents or water, where feasible. The development of highly concentrated or "neat" reaction conditions, where the reactants themselves act as the solvent, is also a key strategy. The future direction of this research will likely involve the systematic study of N,N,N',N'-Tetraisopropylazodicarboxamid under a variety of solvent-free and reduced-solvent conditions to establish a broad applicability and to quantify the environmental benefits through metrics such as the process mass intensity (PMI).

Table 1: Comparison of Traditional vs. Reduced-Solvent/Solvent-Free Reaction Conditions

| Parameter | Traditional Solvent-Based Reaction | Reduced-Solvent/Solvent-Free Reaction |

| Solvent Volume | High (e.g., 10-20 mL per mmol of substrate) | Low to None |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Often requires extensive liquid-liquid extraction | Simplified, often filtration-based |

| Waste Generation | Significant solvent and aqueous waste | Minimal |

Energy-Efficient and Atom-Economical Processes

Energy efficiency in chemical synthesis can be enhanced through several means. Reactions that can be conducted at ambient temperature and pressure are inherently more energy-efficient than those requiring heating or cooling. Mechanochemical methods, as mentioned previously, often fall into this category, as the energy input is mechanical rather than thermal. Furthermore, the development of catalytic processes that can utilize N,N,N',N'-Tetraisopropylazodicarboxamid or its derivatives would represent a significant leap in energy efficiency by reducing the activation energy of reactions.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that generate minimal byproducts. The classic Mitsunobu reaction, a common application for azodicarboxylates, traditionally suffers from poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine dicarboxylate.

Table 2: Atom Economy of a Traditional vs. an Idealized Catalytic Mitsunobu-type Reaction

| Reactants | Products | Byproducts | % Atom Economy |

| Traditional: Alcohol + Carboxylic Acid + PPh₃ + Azodicarboxylate | Ester | Triphenylphosphine oxide + Hydrazine derivative | Typically < 50% |

| Idealized Catalytic: Alcohol + Carboxylic Acid | Ester | Water | 100% |

Innovations in this area are still in their early stages, with much of the research focused on analogous azodicarboxylates. The extension of these principles to N,N,N',N'-Tetraisopropylazodicarboxamid is a key future direction that promises to enhance the green credentials of this versatile reagent.

Q & A

Q. What are the standard experimental protocols for synthesizing Tetraisopropylazodicarboxamid, and how can reproducibility be ensured?

Synthesis typically involves coupling reactions using azodicarboxylic acid derivatives and isopropylamine under anhydrous conditions. Key steps include:

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to minimize side reactions .

- Temperature control : Maintain 0–5°C during amine addition to prevent thermal decomposition .

- Catalyst optimization : Employ coupling agents like EDC·HCl or DCC for efficient amide bond formation . Reproducibility requires strict adherence to stoichiometric ratios, inert atmospheres, and detailed documentation of reagent purity (e.g., NMR or HPLC verification) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

- Spectroscopic analysis : H/C NMR for functional group confirmation; FT-IR for carbonyl stretching frequencies (1680–1720 cm) .

- Chromatography : HPLC with UV detection (λ = 250–300 nm) to quantify purity (>98% for synthetic batches) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out byproducts . Cross-validate results with reference spectra from peer-reviewed databases (e.g., SciFinder or Reaxys) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in amber vials under argon at –20°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies:

- Thermal stress testing : Monitor decomposition at 40°C for 14 days via TLC or HPLC .

- Light exposure assays : Compare UV-vis spectra before/after 48-hour light exposure to detect photodegradation . Include desiccants (e.g., silica gel) to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be systematically resolved?

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

- Iterative analysis : Repeat experiments with fresh batches and alternative solvents (e.g., DMSO vs. CDCl) to isolate artifacts .

- 2D NMR techniques : Use HSQC or COSY to resolve overlapping peaks in complex spectra .

- Collaborative validation : Share raw data with independent labs to confirm interpretations . Document all experimental variables (e.g., probe temperature, shimming parameters) to identify technical outliers .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization requires kinetic and thermodynamic control:

- Stepwise monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .

- Catalyst screening : Test organocatalysts (e.g., DMAP) or transition metals (e.g., Pd/C) for rate enhancement .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and reagent ratios . Post-reaction purification (e.g., column chromatography with gradient elution) is critical for isolating high-purity product .

Q. How does solvent choice impact the reaction kinetics of this compound in catalytic processes?

Solvent polarity and coordination ability directly influence transition states:

- Polar aprotic solvents : Increase reaction rates by stabilizing ionic intermediates (e.g., DMF or DMSO) .

- Dielectric constant analysis : Correlate solvent ε values with observed rate constants () using Eyring plots .

- Computational modeling : Perform DFT calculations to predict solvent effects on activation barriers . Validate findings with kinetic isotope effects (KIEs) or Hammett plots to confirm mechanistic pathways .

Methodological Best Practices

- Data presentation : Use tables to compare reaction conditions (e.g., Table 1: Solvent vs. Yield) and figures for kinetic profiles .

- Contradiction management : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses during conflicting results .

- Ethical reporting : Disclose all failed experiments and unanticipated side products to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.